

# Application Notes and Protocols: Hydration of 2-Hexyne to 2-Hexanone

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## Compound of Interest

Compound Name: 2-Hexyne

Cat. No.: B165341

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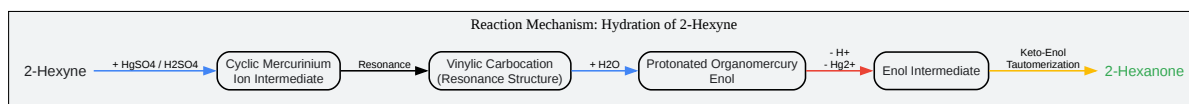
## Introduction

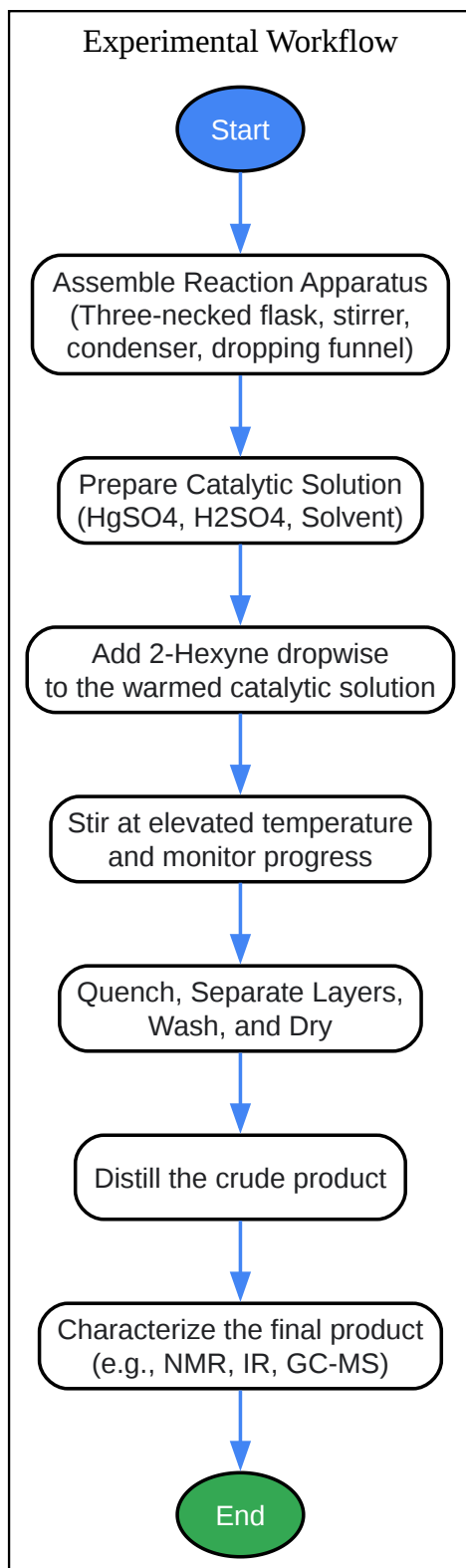
The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. Specifically, the hydration of internal alkynes such as **2-hexyne** provides a direct route to ketones like 2-hexanone, a significant building block in organic synthesis and a component in various industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of 2-hexanone from **2-hexyne**, focusing on the well-established acid-catalyzed hydration in the presence of a mercury(II) salt catalyst.

The reaction proceeds via the addition of water across the carbon-carbon triple bond of the alkyne. This addition follows Markovnikov's rule, although with an internal alkyne like **2-hexyne**, the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons. The initial product is an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding the final ketone product.<sup>[1][2][3]</sup>

## Reaction Mechanism and Experimental Workflow

The overall transformation and the key steps in the reaction pathway are outlined below. The process begins with the electrophilic addition of the mercury(II) ion to the alkyne, followed by the nucleophilic attack of water. Subsequent deprotonation and replacement of the mercury group lead to the enol intermediate, which then undergoes keto-enol tautomerization.





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## References

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